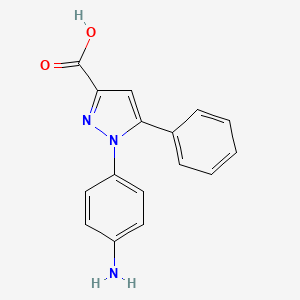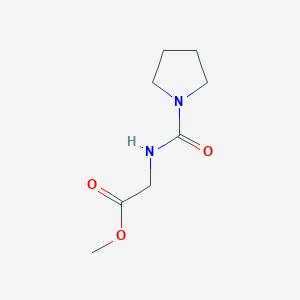![molecular formula C16H14N2S B2869461 2-[(2-Methylbenzyl)sulfanyl]quinoxaline CAS No. 338977-85-8](/img/structure/B2869461.png)
2-[(2-Methylbenzyl)sulfanyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylbenzyl)sulfanyl]quinoxaline, also known as MBXQ, is a quinoxaline derivative. It has a molecular formula of C16H14N2S and a molecular weight of 266.36 .
Synthesis Analysis
Quinoxaline syntheses exploit a variety of multicomponent syntheses, from domino to sequential or consecutive reactions . These syntheses harvest well-known synthetic concepts and reactions, such as Ugi-reactions, but also lead to the development of novel reactions and sequences .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core with a methylbenzyl sulfanyl group attached . Quinoxalines are bicyclic nitrogen-containing heterocycles .Chemical Reactions Analysis
Quinoxalines undergo a variety of chemical reactions. A novel acid-catalyzed rearrangement of quinoxalinones has been reported, giving 2-heteroarylbenzimidazoles and 1-heteroarylbenzimidazolones in the presence of nucleophilic reactants .Physical And Chemical Properties Analysis
This compound is a compound with the molecular formula C16H14N2S and a molecular weight of 266.36 .Scientific Research Applications
Neuroprotection in Cerebral Ischemia
2-[(2-Methylbenzyl)sulfanyl]quinoxaline has shown potential in neuroprotective applications, particularly related to cerebral ischemia. Studies have revealed that quinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), act as potent and selective inhibitors of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia even when administered hours after an ischemic challenge. This suggests a promising avenue for the development of treatments targeting acute neurodegenerative conditions like stroke (Sheardown et al., 1990).
Anticancer Activity
The compound has been implicated in anticancer research due to its structural similarity to quinolines and pyrimidoquinolines, which are known for their biological activity, including anticancer properties. A study on novel sulfonamides with quinoline and pyrimidoquinoline groups demonstrated significant in vitro anticancer activity against liver cancer cells, highlighting the therapeutic potential of quinoxaline derivatives in oncology (Ghorab et al., 2015).
Antimicrobial Properties
Quinoxaline derivatives have also been explored for their antimicrobial properties. Research indicates that quinoxaline N,N-dioxide and its derivatives exhibit antimicrobial activity against various bacterial and yeast strains. These findings suggest that quinoxaline derivatives could serve as potential new drugs for antimicrobial chemotherapy, particularly in the context of developing novel treatments against resistant strains (Vieira et al., 2014).
Environmental Degradation Products
Studies on the environmental fate of quinoxaline derivatives, such as sulfaquinoxaline, have been conducted to understand their degradation products upon exposure to solar light. This research is crucial for predicting the environmental impact of veterinary antibiotics and their potential transformation into harmful byproducts. Liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry has been utilized to analyze sulfaquinoxaline byproducts, contributing to the understanding of environmental chemistry and the mitigation of pollution from pharmaceutical compounds (Le Fur et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-12-6-2-3-7-13(12)11-19-16-10-17-14-8-4-5-9-15(14)18-16/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBIFYNEMIRART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B2869379.png)
![methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate](/img/structure/B2869380.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2869385.png)

![2-(Methoxymethyl)-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-4-carboxamide](/img/structure/B2869388.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((6-chloro-2-methylphenyl)amino)formamide](/img/structure/B2869391.png)



![N-{3-[(4-{[(4-methylphenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]phenyl}-2-furamide](/img/structure/B2869399.png)
![N'-cyclopropyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2869400.png)
![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869401.png)